4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, a mercapto group, and a trifluoromethyl group attached to a nicotinonitrile core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . This process involves a series of reactions such as Knoevenagel condensation, Michael addition, and heterocyclization. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including hypoglycemic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be due to its ability to modulate glucose metabolism pathways . The compound may interact with enzymes involved in glucose regulation, leading to a decrease in blood glucose levels.
Comparison with Similar Compounds
4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can be compared with other nicotinonitrile derivatives and furan-containing compounds. Similar compounds include:
4-(2-Furyl)-1,4-dihydronicotinonitrile: Known for its analgesic activity.
4-(2-Furyl)-1,4,5,6-tetrahydronicotinonitrile: Studied for its potential therapeutic effects. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXRZHZBADDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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